Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is a compound that combines two distinct chemical entities: cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine Cyclohexane-1,4-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring, while undecane-1,11-diamine is a diamine with an eleven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine typically involves the reaction between cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) and dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,4-dicarboxylic acid derivatives, while reduction can produce cyclohexane-1,4-dimethanol.
Scientific Research Applications
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyamides and polyesters, which are important materials in the production of fibers, films, and plastics.
Materials Science: The compound’s unique structure makes it suitable for creating materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine involves its interaction with molecular targets through its functional groups. The carboxylic acid and amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and stability. These interactions can affect pathways involved in cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-dicarboxylic acid: This compound shares the cyclohexane ring and carboxylic acid groups but lacks the undecane-1,11-diamine component.
Undecane-1,11-diamine: This compound has the same diamine structure but does not include the cyclohexane-1,4-dicarboxylic acid moiety.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is unique due to the combination of both cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
72928-95-1 |
---|---|
Molecular Formula |
C19H38N2O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C11H26N2.C8H12O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-13H2;5-6H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
INVIGRMXYCVFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C(CCCCCN)CCCCCN |
Related CAS |
52734-17-5 72928-95-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.